
1-(2-Chloro-4-isopropoxyphenyl)-ethylamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the introduction of the chlorine and isopropoxy groups, and the attachment of the ethylamine group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the phenyl ring and the ethylamine chain. The presence of the chlorine and isopropoxy groups on the phenyl ring could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The phenyl ring is generally stable but can participate in electrophilic aromatic substitution reactions. The chlorine atom is a good leaving group, and the amine group can act as a nucleophile or base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the nonpolar phenyl ring could give the compound both polar and nonpolar characteristics .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Characterization
- 2-(4-Chloro-3-hydroxyphenyl)ethylamine and its derivatives have been synthesized as dopamine (DA) receptor ligands. These compounds demonstrate affinity and selectivity for D-1 and D-2 subtypes of DA receptors, indicating their potential in neurological research and drug development (Claudi et al., 1992).
Structural Investigations
- Structural investigations of compounds like [1-hydroxy-(4-hydroxyphenyl)-2-propyl]methylammonium dihydrogenphosphate, which share a similar structure to 1-(2-Chloro-4-isopropoxyphenyl)-ethylamine, have been carried out. These studies provide insights into molecular configurations and interactions, critical for drug design (Datta et al., 1994).
Antidepressant Activity
- Research into 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which are structurally related, indicates potential antidepressant activity. This suggests a possible application in the treatment of depression and other mood disorders (Yardley et al., 1990).
Synthesis of Derivatives
- Studies have focused on the synthesis of derivatives like 2-(p-nitrophenoxy)ethylamine. These synthetic approaches contribute to the development of new compounds with potential pharmacological applications (Knipe et al., 1977).
Enantioseparation and Structural Analysis
- The enantioseparation of racemic 1-(4-halophenyl)ethylamines through diastereomeric salt formation, where O-Ethyl 4-chlorophenylphosphonothioic acid was used as a chiral selector, shows the importance of such compounds in stereochemistry (Kobayashi et al., 2010).
Drug Delivery Materials
- Poly(3,4-dihyroxyphenyl)ethylamine (poly(dopamine)-p(DA)) particles have been shown to be promising as drug delivery materials, highlighting the potential biomedical applications of similar compounds (Sahiner et al., 2018).
Direcciones Futuras
The future directions for research on this compound would depend on its intended uses and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
1-(2-chloro-4-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-8H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNIHAKSCSSGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(C)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



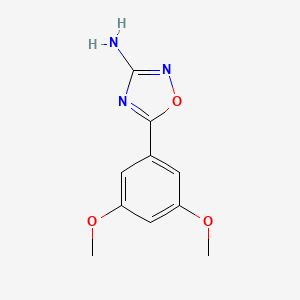
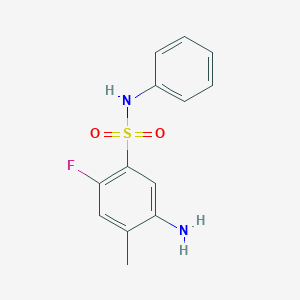
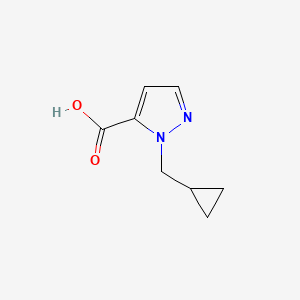
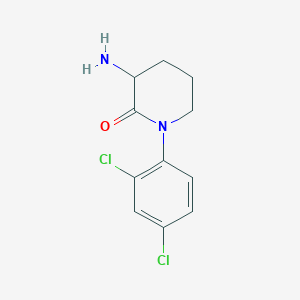
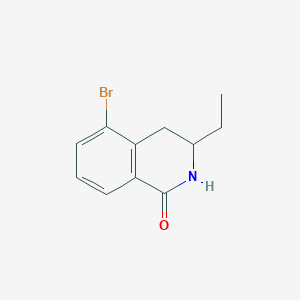
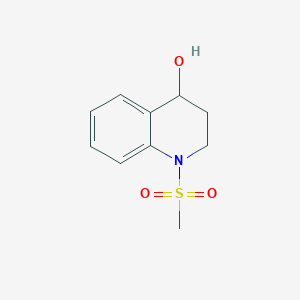
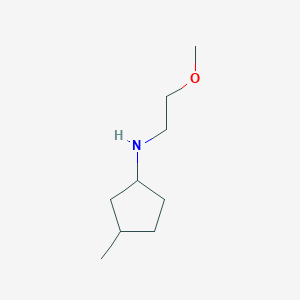
![2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1374086.png)
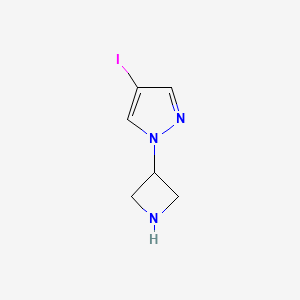
![1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol](/img/structure/B1374090.png)
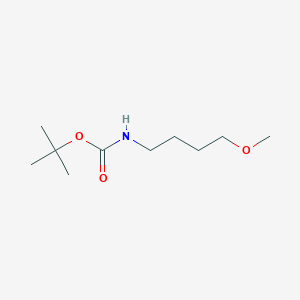
![4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol](/img/structure/B1374094.png)
![tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B1374095.png)
![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)